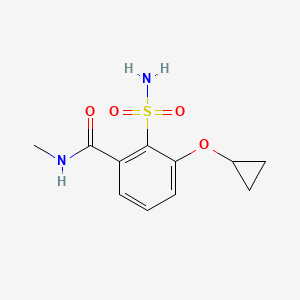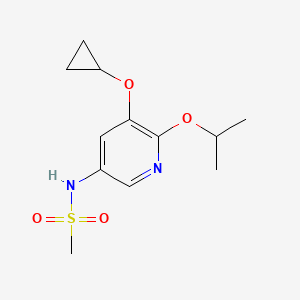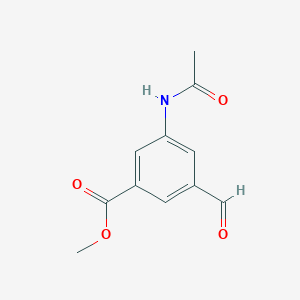
Methyl 3-(acetylamino)-5-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetylamino)-5-formylbenzoate is an organic compound with the molecular formula C11H11NO4 It is a derivative of benzoic acid, featuring an acetylamino group at the 3-position and a formyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetylamino)-5-formylbenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated to form Methyl 3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group, yielding Methyl 3-aminobenzoate.
Acetylation: The amino group is acetylated using acetic anhydride to form Methyl 3-(acetylamino)benzoate.
Formylation: Finally, the formyl group is introduced at the 5-position through a formylation reaction, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Methyl 3-(acetylamino)-5-carboxybenzoate.
Reduction: Methyl 3-(acetylamino)-5-hydroxymethylbenzoate.
Substitution: Various acylated derivatives depending on the acylating agent used.
Aplicaciones Científicas De Investigación
Methyl 3-(acetylamino)-5-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Methyl 3-(acetylamino)-5-formylbenzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Methyl 3-(acetylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-(formylamino)-5-formylbenzoate: Contains an additional formyl group, which can alter its chemical and biological properties.
Methyl 3-(acetylamino)-4-formylbenzoate: The position of the formyl group is different, affecting its reactivity and interaction with other molecules.
Uniqueness: Methyl 3-(acetylamino)-5-formylbenzoate is unique due to the specific positioning of the acetylamino and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
methyl 3-acetamido-5-formylbenzoate |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-4-8(6-13)3-9(5-10)11(15)16-2/h3-6H,1-2H3,(H,12,14) |
Clave InChI |
FLSUXWJCBIEITR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


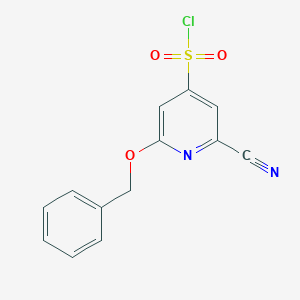
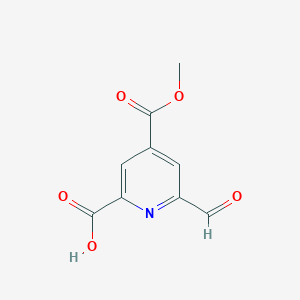
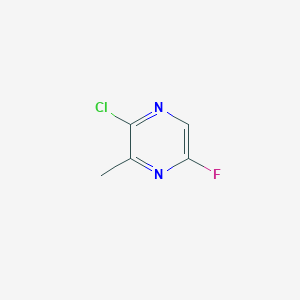
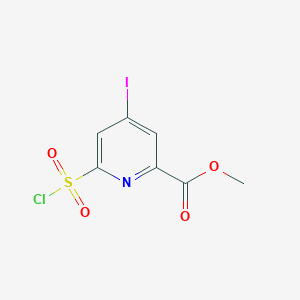






![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
